molecular formula C15H23BrMg B3045510 Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 108894-99-1

Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-

Cat. No.: B3045510
CAS No.: 108894-99-1
M. Wt: 307.55 g/mol
InChI Key: CGSHTZMKSWFREU-UHFFFAOYSA-M
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Description

Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- (CAS RN: 108894-99-1) is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₁₅H₂₃BrMg, with a molecular weight of approximately 307.3 g/mol . The compound features a triisopropylphenyl (2,4,6-tris(1-methylethyl)phenyl) group bonded to magnesium via a bromine atom. This bulky aryl substituent imparts significant steric hindrance, influencing its reactivity and stability.

Grignard reagents of this type are typically employed in organic synthesis for nucleophilic additions to carbonyl groups, alkylation reactions, and as precursors for transition-metal catalysts . The triisopropylphenyl group enhances thermal stability and may reduce undesired side reactions by limiting accessibility to the reactive magnesium center.

Properties

IUPAC Name

magnesium;1,3,5-tri(propan-2-yl)benzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23.BrH.Mg/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;/h7-8,10-12H,1-6H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSHTZMKSWFREU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=[C-]C(=C1)C(C)C)C(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449386
Record name Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108894-99-1
Record name Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIISOPROPYLPHENYLMAGNESIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically prepared by reacting 2,4,6-triisopropylbromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- primarily undergoes Grignard reactions, where it reacts with various electrophiles to form new carbon-carbon bonds . It can also participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the electrophile or nucleophile used. For example, reacting with a carbonyl compound typically yields an alcohol, while reacting with an alkyl halide can produce a new alkane .

Comparison with Similar Compounds

Structural and Functional Analogues

Phenylmagnesium Bromide (PhMgBr)
  • Molecular Formula : C₆H₅MgBr
  • Molecular Weight : 181.3 g/mol
  • Key Differences :
    • Lacks bulky substituents, leading to higher reactivity but lower thermal stability.
    • Widely used in simple nucleophilic additions but prone to side reactions with sterically hindered substrates.
    • Example: Reacts with phosphorus pentachloride to form triphenylphosphine and diphenyl, as shown in historical studies .
Ethylmagnesium Bromide (EtMgBr)
  • Molecular Formula : C₂H₅MgBr
  • Molecular Weight : 133.3 g/mol
  • Less stable in ethereal solutions compared to aryl Grignard reagents.
Boronic Acid Analogues
  • Example : [2,4,6-Tris(1-methylethyl)phenyl]boronic acid (CAS RN: 154549-38-9)
    • Molecular Formula : C₁₅H₂₅BO₂
    • Molecular Weight : 248.17 g/mol
    • Comparison :
  • Used in Suzuki-Miyaura cross-couplings rather than nucleophilic additions.
  • Bulky triisopropylphenyl group enhances stability and selectivity in coupling reactions .
Triisopropylphenyl-Containing Ligands
  • Example : (S)-3,3′-Bis(2,4,6-tris(1-methylethyl)phenyl)-1,1′-binaphthol
    • Molecular Formula : C₅₀H₆₆O₂
    • Molecular Weight : 699.05 g/mol
    • Comparison :
  • Functions as a chiral ligand in asymmetric catalysis.
  • Steric bulk improves enantioselectivity by controlling substrate access to metal centers .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Substituent Type Key Reactivity/Stability Traits
Magnesium, bromo[triisopropylphenyl]- 307.3 Bulky aryl High stability, selective reactions
Phenylmagnesium bromide 181.3 Simple aryl High reactivity, lower stability
[Triisopropylphenyl]boronic acid 248.17 Bulky aryl (boron) Suzuki coupling, steric selectivity
Binaphthol ligand 699.05 Bulky aryl (binaphthyl) Asymmetric catalysis, enantioselectivity

Key Findings :

  • Bulky triisopropylphenyl groups reduce reactivity in Grignard reagents but enhance thermal stability and selectivity .
  • In catalysis, similar substituents improve steric control, as seen in binaphthol ligands and boronic acid derivatives .
  • Simpler Grignard reagents (e.g., PhMgBr) exhibit faster reaction kinetics but are less suitable for sterically demanding substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-
Reactant of Route 2
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Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-

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